2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride
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Overview
Description
2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique hexahydro-pyrrolo[3,4-c]pyridine core structure, which is often explored for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the use of aliphatic alcohol hydroxyl-directed one-pot stepwise synthesis has been reported to yield structurally diverse pyrrolo[3,4-c]quinoline derivatives . This method involves the formation of multiple new chemical bonds (C=N, 2C−N, C−C) in a one-pot fashion under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine (I2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including cancer treatment.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound likely exerts its effects by binding to these receptors and modulating downstream signaling pathways, such as the RAS–MEK–ERK and PI3K–Akt pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have shown potent inhibitory activity.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These derivatives have been synthesized for their antileishmanial efficacy.
Uniqueness
2-Benzylhexahydro-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione hydrochloride is unique due to its specific hexahydro-pyrrolo[3,4-c]pyridine core structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and potential therapeutic applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-benzyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFZCOWEHXLYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C(=O)N(C2=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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